molecular formula Se B083656 Selenium-80 CAS No. 14681-72-2

Selenium-80

Cat. No. B083656
M. Wt: 79.91652 g/mol
InChI Key: BUGBHKTXTAQXES-OUBTZVSYSA-N
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Patent
US04016058

Procedure details

Into a 250 milliliter 3 necked round bottom flask equipped with an addition funnel and a magnetic stirring bar is placed 4.6 grams (0.058 moles) of selenium powder and 50 milliliters of deoxygenated distilled water. The flask is purged of air with nitrogen and a solution comprising 4.6 grams (0.122 moles) sodium borohydride in 50 milliliters of deoxygenated distilled water slowly added to the solution in the flask from the addition funnel. Upon contacting of these two solutions, vigorous hydrogen evolution occurs and the selenium powder is consumed thereby yielding a solution containing sodium hydrogen selenide. About 14.6 grams (0.166 moles) benzylchloride is now introduced into the flask and the resulting mixture stirred at room temperature for 18 hours. The solid product thus produced is collected by filtration washed with water and recrystallized twice from pentane. Yield 11.81 grams of rod like crystals, (m. p. 45° to 46° C).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
sodium hydrogen selenide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
3
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Se].[BH4-].[Na+].[SeH2:4].[Na].[CH2:6](Cl)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH2:6]([Se:4][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2,3.4,^3:0,^1:4|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
[Se]
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
sodium hydrogen selenide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SeH2].[Na]
Step Four
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Five
Name
3
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of deoxygenated
DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
The flask is purged of air with nitrogen
CUSTOM
Type
CUSTOM
Details
of deoxygenated
DISTILLATION
Type
DISTILLATION
Details
distilled water
ADDITION
Type
ADDITION
Details
slowly added to the solution in the flask from the addition funnel
CUSTOM
Type
CUSTOM
Details
the selenium powder is consumed
CUSTOM
Type
CUSTOM
Details
thereby yielding a solution
CUSTOM
Type
CUSTOM
Details
The solid product thus produced
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized twice from pentane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C1=CC=CC=C1)[Se]CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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